

A Comparative Analysis of GlyH-101 and its Analogs for CFTR Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **GlyH-101**, a potent glycine hydrazide inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, and its key analogs and alternative inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to GlyH-101

GlyH-101, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor of the CFTR chloride channel.[1][2] It exerts its inhibitory effect through a novel mechanism involving the occlusion of the external pore of the CFTR channel.[1][2] This action is rapid, reversible, and voltage-dependent, making **GlyH-101** a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas.[1][2]

Comparative Performance Data

The following tables summarize the key performance indicators of **GlyH-101** in comparison to its analogs and another widely used CFTR inhibitor, CFTRinh-172.



Table 1: Inhibitory Potency of GlyH-101 and Analogs

against CFTR

Compound	Ki (μM)	Cell Type	Assay Method	Reference
GlyH-101	4.3 ± 0.9	FRT cells	lodide Influx Assay	[3]
1.4 (at +60 mV)	Whole-cell	Patch Clamp	[1][2]	
5.6 (at -60 mV)	Whole-cell	Patch Clamp	[1][2]	
GlyH-102	4.7 ± 0.9	FRT cells	lodide Influx Assay	[3]
GlyH-109	4.7 ± 0.3	FRT cells	lodide Influx Assay	[3]
OxaH-110	2.7 ± 0.3	FRT cells	lodide Influx Assay	[3]
CFTRinh-172	~0.3	FRT cells	lodide Influx Assay	[1]

Table 2: Comparison of Key Features of GlyH-101 and CFTRinh-172



Feature	GlyH-101	CFTRinh-172	Reference
Mechanism of Action	External pore occlusion	Intracellular, uncompetitive	[1][2]
Rapidity of Action	< 1 minute	Slower	[1][2]
Reversibility	Rapidly reversible	Reversible	[1][2]
Water Solubility	Substantially greater	Lower	[1][2]
Voltage Dependence	Strong inward rectification	Not reported	[1][2]
Effect on Channel Open Time	Reduces mean open time	Not reported	[1][2]
In Vivo Efficacy (Cholera Model)	~80% reduction in fluid secretion	Effective	[1][2]

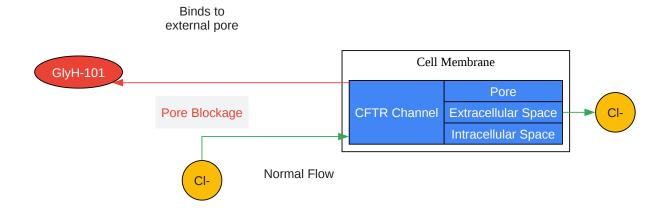
Table 3: Off-Target Effects of GlyH-101 and CFTRinh-172

Target	GlyH-101 Effect	CFTRinh-172 Effect	Reference
VSORC	Inhibits (IC50 ~1-6 μΜ)	Inhibits (at >5 μM)	[4][5]
CaCC	Inhibits	No effect	[4][5]
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Mitochondrial Function	Targets mitochondrial functions	Targets mitochondrial functions	[6][7]

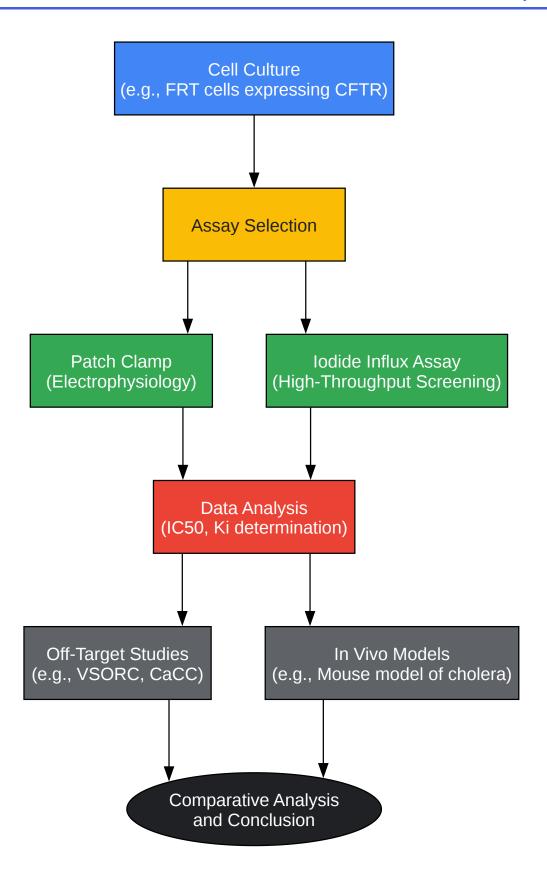
Signaling Pathways and Experimental Workflows Mechanism of CFTR Inhibition by GlyH-101

The following diagram illustrates the proposed mechanism of action for **GlyH-101**, highlighting its interaction with the external pore of the CFTR channel.









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